
2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)-6-morpholinoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)-6-morpholinoquinazolin-4(3H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and evaluated for various biological activities, such as antimycobacterial and antiviral properties , and for their potential as antisenility agents .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of Vilsmeier-Haack reagent for the protection of amino groups and subsequent manipulations . Additionally, a one-pot process involving microwave-assisted reactions has been utilized for the synthesis of polyheterocyclic compounds, which could be relevant for the synthesis of the compound . The use of thiophosgene for the synthesis of 2-chloroquinazolin-4-ols and related structures also indicates the potential for novel synthetic routes .
Molecular Structure Analysis
The molecular structure of related quinazolinone derivatives has been determined using single crystal XRD, revealing the presence of chloro substitutions and a broad spectrum of halogen-mediated weak interactions . These interactions, including strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds, play a crucial role in the stabilization of the crystal packing of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of base-paired N-H...N hydrogen-bonded dimers in the solid state, as observed in 4-amino-2-chloro-6,7-dimethoxyquinazoline . The presence of chloro and methoxy groups in the structure suggests that similar interactions could be expected for the compound , affecting its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of chloro, methoxy, and morpholino groups is likely to influence the compound's solubility, melting point, and stability. The molecular interactions observed in related compounds, such as hydrogen bonding, also suggest that the compound may have a solid-state structure conducive to forming crystalline materials .
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, sharing structural motifs with the queried compound, have been studied extensively for their therapeutic potential. Initially recognized for neurotoxicity, certain derivatives have shown promise as endogenous agents preventing Parkinsonism and as anticancer antibiotics. The approval of trabectedin for soft tissue sarcomas highlights the therapeutic potential of these structures in cancer drug discovery. This suggests that compounds with similar structural features, including quinazolinones, may also hold promise in therapeutic applications, particularly in cancer and central nervous system disorders (Singh & Shah, 2017).
Chlorogenic Acid and Health
Chlorogenic acid, a polyphenol, illustrates the biological significance of phenolic compounds in health, including antioxidant, anti-inflammatory, and neuroprotective effects. Though not directly related, the study of such compounds underlines the importance of phenolic and heterocyclic compounds in addressing a range of health issues, from metabolic disorders to neurodegeneration (Naveed et al., 2018).
Antioxidant Capacity and Phenolic Compounds
Phenolic compounds, including those structurally related to the queried compound, are known for their antioxidant properties. Studies on various assays, such as the ABTS/PP decolorization assay, provide insight into the mechanisms and effectiveness of antioxidants in biological systems. This research area underscores the potential health benefits of phenolic and heterocyclic compounds in combating oxidative stress and related diseases (Ilyasov et al., 2020).
Applications in Environmental Science
Beyond therapeutic applications, compounds with similar structural characteristics to the queried molecule have been explored for environmental applications. For instance, research on redox mediators in the degradation of organic pollutants highlights the potential of such compounds in environmental remediation. This suggests that derivatives of quinazolinones and related heterocycles could be valuable in developing new strategies for pollution control (Husain & Husain, 2007).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O4S/c1-35-26-10-5-20(17-27(26)36-2)11-12-33-28(34)24-18-23(32-13-15-37-16-14-32)8-9-25(24)31-29(33)38-19-21-3-6-22(30)7-4-21/h3-10,17-18H,11-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBLTIDDRSRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

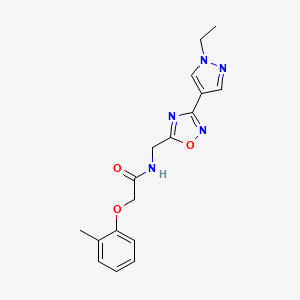
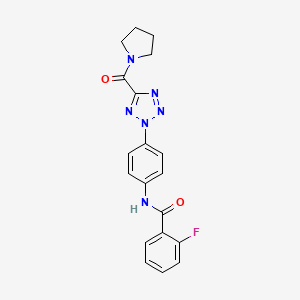
![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)
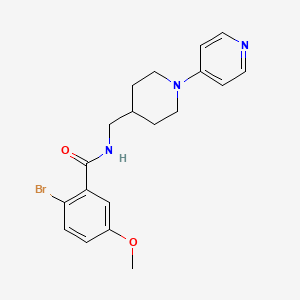
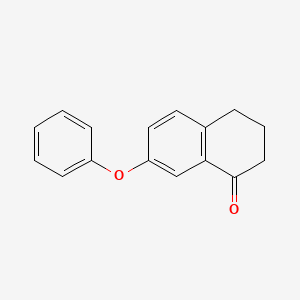
![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)
![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)
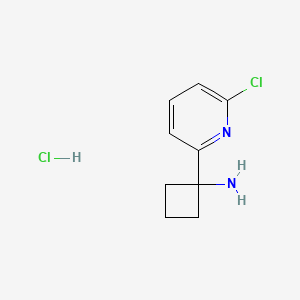


![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)
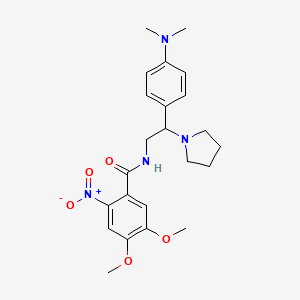
![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)